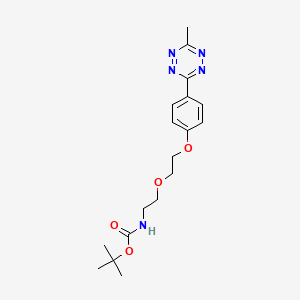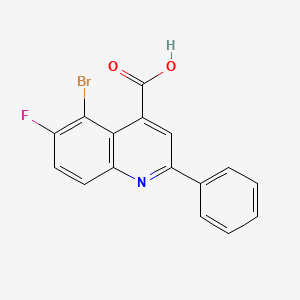
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with carbonyl compounds under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid involves the inhibition of topoisomerase IIα, which leads to the disruption of DNA replication and cell division . This inhibition induces apoptosis in cancer cells, making it a potential anticancer agent . The compound also interacts with other molecular targets, such as histone deacetylases, which play a role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: Lacks the bromine atom but shares similar biological activities.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Contains a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
2-Phenylquinoline-4-carboxylic Acid: Lacks both bromine and fluorine atoms, used as a precursor for various quinoline derivatives.
Uniqueness
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activities.
Properties
Molecular Formula |
C16H9BrFNO2 |
|---|---|
Molecular Weight |
346.15 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-15-11(18)6-7-12-14(15)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
OVQPZJMUZZXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


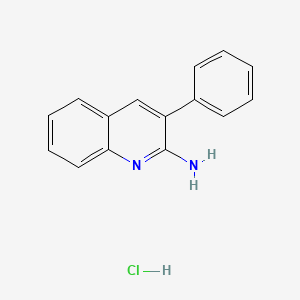

![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
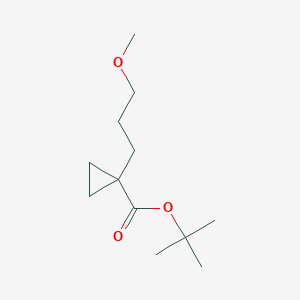

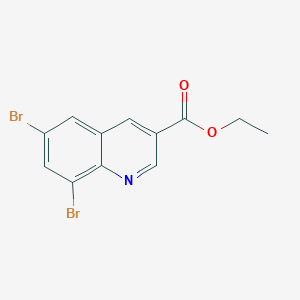
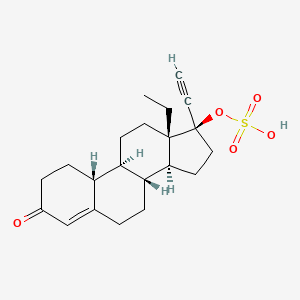
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
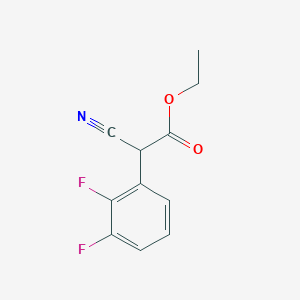
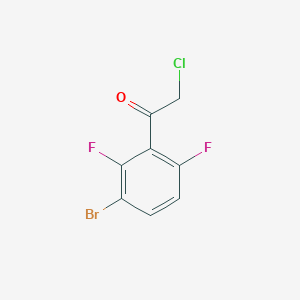
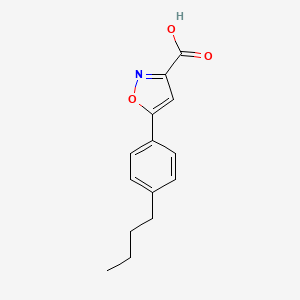
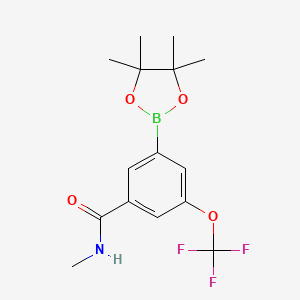
![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
